molecular formula C14H14O5 B12615815 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one CAS No. 918639-44-8

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one

Cat. No.: B12615815
CAS No.: 918639-44-8
M. Wt: 262.26 g/mol
InChI Key: BJPJLXWZMLOJNS-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is a synthetic benzopyran derivative of significant interest in oncology and pharmacology research for its potential anti-cancer properties. Benzopyran compounds represent a prolific pharmacophore in drug discovery, with successive generations of molecules demonstrating progressively increased anti-cancer potency and selectivity for different mechanisms of action . This compound is structurally categorized as a chroman-4-one, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone ring, with key functionalizations at the 3, 6, and 8 positions that influence its biological activity and research applications . The primary research value of this compound lies in its function as a potent tubulin polymerization inhibitor. This mechanism disrupts microtubule dynamics during cell division, leading to mitotic delay, induction of mitotic slippage, and subsequent apoptosis in cancer cells . The structural optimization of third-generation benzopyrans like this one has been shown to select for this specific mechanism, resulting in broad-spectrum anti-cancer activity demonstrated across diverse panels of cancer cell lines, including melanoma models . Furthermore, related isocoumarin and benzopyran derivatives have displayed synergistic effects when combined with established chemotherapeutic agents, enhancing apoptosis through the intrinsic caspase-9->caspase-3 pathway and potentiating the effects of drugs like dexamethasone even in resistant cell lines . This makes this compound a valuable tool compound for investigating novel anti-microtubule strategies, identifying biomarkers of treatment sensitivity, and exploring combination therapies for recalcitrant cancers. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

918639-44-8

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

6,8-dimethoxy-3-(2-oxopropyl)chromen-2-one

InChI

InChI=1S/C14H14O5/c1-8(15)4-10-5-9-6-11(17-2)7-12(18-3)13(9)19-14(10)16/h5-7H,4H2,1-3H3

InChI Key

BJPJLXWZMLOJNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=CC(=CC(=C2OC1=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one typically involves the cyclodehydration of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid. This reaction is carried out using acetic anhydride in the presence of dry pyridine . The resulting product is then subjected to regioselective demethylation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isocoumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₈O₄
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 918639-44-8
  • IUPAC Name : 6,8-dimethoxy-3-(2-oxopropyl)-2H-chromen-2-one

The compound's structure features a benzopyran backbone, which is characteristic of many bioactive compounds. Its methoxy groups at positions 6 and 8 enhance its solubility and bioactivity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of methoxy groups in 6,8-dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is believed to contribute to its ability to scavenge free radicals effectively.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. This makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in preclinical studies. It appears to inhibit key inflammatory mediators such as prostaglandins and cytokines, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of coumarin derivatives have shown promise in models of neurodegenerative diseases. The compound may protect neuronal cells from damage induced by oxidative stress and inflammation, indicating a potential application in conditions such as Alzheimer's disease.

Natural Product Research

This compound has been isolated from various plant sources, suggesting its role as a natural product with therapeutic potential. For example, it has been identified in species like Cedrelopsis grevei and Zanthoxylum ailanthoides, which are known for their traditional medicinal uses. The exploration of these natural sources can lead to the discovery of new therapeutic agents.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Mechanism Investigation

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Coumarins with structural similarities to 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one differ in substituent type, position, and biological activity. Below is a comparative analysis:

Compound Name Substituents Key Properties/Activities Data Source
This compound 6,8-OCH₃; 3-(2-oxopropyl) Hypothesized enhanced lipophilicity and metabolic stability due to methoxy groups; ketone group may influence bioactivity Inferred from
Umbelliferone (7-Hydroxycoumarin) 7-OH Fluorescence properties; antimicrobial, antioxidant
Esculetin (6,7-Dihydroxycoumarin) 6,7-OH Antioxidant, anti-inflammatory, inhibits tyrosinase
8α-(2-oxopropyl)-erythraline 8α-(2-oxopropyl); erythraline backbone Alkaloid with antitumor potential; UV λmax 201, 238, 289 nm; IR νmax 1712 cm⁻¹ (ketone)
5-Methoxy-7-(2-propen-1-yloxy)coumarin 5-OCH₃; 7-OCH₂CHCH₂ Enhanced bioavailability due to allyl ether; potential antiviral activity
6-Methoxy-3-pentylcoumarin 6-OCH₃; 3-pentyl Increased lipophilicity; possible neuroprotective effects

Key Observations:

Substituent Position :

  • 6,8-Dimethoxy substitution is less common than 7-hydroxy or 5,7-dimethoxy patterns in natural coumarins. This positioning may reduce water solubility compared to hydroxylated analogs (e.g., umbelliferone) but improve membrane permeability .
  • The 2-oxopropyl group at position 3 is distinct from alkyl chains (e.g., pentyl in ), introducing a reactive ketone moiety that could modulate enzyme interactions or degradation pathways.

Spectroscopic Properties :

  • The ketone group in this compound is expected to exhibit IR absorption near 1712 cm⁻¹, similar to 8α-(2-oxopropyl)-erythraline .
  • Methoxy groups typically result in upfield shifts in ¹H NMR (δ 3.7–3.9 ppm) and distinct ¹³C NMR signals (δ 55–60 ppm) .

Biological Activity :

  • Unlike 8α-(2-oxopropyl)-erythraline, which is an alkaloid with antitumor activity , the target compound’s coumarin backbone may prioritize anti-inflammatory or antimicrobial effects, as seen in other methoxy-substituted coumarins .
  • Longer alkyl chains (e.g., pentyl in ) enhance lipophilicity and may target lipid-rich tissues, whereas the 2-oxopropyl group balances hydrophobicity and reactivity.

Biological Activity

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one, also known by its CAS number 918639-44-8, is a compound belonging to the class of benzopyrans. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O4, with a molecular weight of 222.24 g/mol. The compound's structure features two methoxy groups and a ketone functional group that contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
CAS Number918639-44-8
LogP1.45
Polar Surface Area60.5 Ų
Hydrogen Bond Acceptors4

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that benzopyran derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A notable area of research involves the anticancer potential of this compound. Various studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, one study reported that this compound triggered apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways .

Case Study: Anticancer Mechanism
In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers such as caspase activation and cytochrome c release. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound:

Study ReferenceActivity TypeFindings
AntioxidantEffective in scavenging free radicals
Anti-inflammatoryInhibits COX and LOX enzyme activity
AnticancerInduces apoptosis in MCF-7 cells

Q & A

Q. What are the recommended methods for synthesizing 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one?

The synthesis typically involves esterification or alkylation of a benzopyran core. For example, derivatives of 2H-1-benzopyran-2-one can be synthesized by refluxing hydroxymethyl-substituted precursors with acyl anhydrides (e.g., propionic or butyric anhydride) to introduce functional groups at the 6-position . Purification often employs crystallization using solvents like chloroform-petroleum ether mixtures. Analytical validation via 1^1H NMR (e.g., identifying methoxy protons at δ 3.8–4.0 ppm) and IR spectroscopy (lactone C=O stretch at ~1740 cm1^{-1}) is critical .

Q. What safety precautions are essential when handling this compound in the lab?

Use NIOSH-approved eye/face protection (safety glasses with face shields) and nitrile gloves inspected for integrity. Avoid skin contact by following glove removal protocols (peeling from the wrist outward) and dispose of contaminated PPE as hazardous waste. Ensure proper ventilation and wash hands post-handling .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • IR spectroscopy : Confirms lactone (1740 cm1^{-1}), ester (1754 cm1^{-1}), and carboxylic acid (1689 cm1^{-1}) groups .
  • 1^1H NMR : Key signals include methoxy singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.9 ppm) .
  • Mass spectrometry : Electron ionization (EI-MS) or LC-MS for molecular ion detection (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or stability?

Introducing acyloxymethyl groups at the 6-position via anhydride reactions improves lipophilicity and metabolic stability. For instance, 6-propionoxymethyl derivatives (synthesized with propionic anhydride) show enhanced solubility in nonpolar matrices, which is critical for in vivo assays. Optimize reaction conditions (e.g., 3-hour reflux in THF) to balance yield (60–80%) and purity .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioassay results)?

  • Experimental replication : Control variables like solvent purity (e.g., anhydrous THF vs. technical grade) and temperature (±1°C accuracy).
  • Hyphenated techniques : Use LC-MS/MS to confirm compound integrity during assays, as degradation (e.g., lactone ring opening) may skew results .
  • Statistical validation : Increase sample size (n ≥ 6) and apply ANOVA to identify outliers in dose-response studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., halogenated aryl esters at the 3-position) and compare IC50_{50} values in enzyme inhibition assays .
  • Computational modeling : Perform docking studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or cytochrome P450 isoforms).

Q. How does the compound degrade under experimental conditions, and how can this be mitigated?

Degradation occurs via hydrolysis of the lactone ring in aqueous media or thermal decomposition (>150°C). Mitigation strategies:

  • Temperature control : Store samples at –20°C and use cooling baths during prolonged reactions .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to biological assay buffers .

Q. What protocols ensure stability in biological assay matrices (e.g., plasma or cell media)?

  • Matrix-matched calibration : Prepare standards in fresh plasma to account for protein binding.
  • Short-term stability tests : Assess recovery rates at 0, 2, 4, and 6 hours using LC-MS/MS. Degradation >15% warrants stabilizers like EDTA (1 mM) .

Q. How can researchers improve data reproducibility across labs?

  • Standardized protocols : Publish detailed synthetic steps (e.g., molar ratios, solvent grades) and NMR acquisition parameters (e.g., 500 MHz, CDCl3_3 as solvent).
  • Cross-lab validation : Share reference samples for interlaboratory comparison via round-robin testing .

Q. What advanced techniques elucidate photophysical properties (e.g., fluorescence)?

  • UV/Vis spectroscopy : Measure λmax_{\text{max}} in ethanol (e.g., 280–320 nm for benzopyrans) and calculate molar absorptivity (ε ≥ 104^4 M1^{-1}cm1^{-1}).
  • Time-resolved fluorescence : Use a picosecond laser system to assess excited-state lifetime in polar solvents .

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